molecular formula C17H9BrO4S B7727898 4-bromo-2-formylphenyl 1-oxo-1H-isothiochromene-3-carboxylate

4-bromo-2-formylphenyl 1-oxo-1H-isothiochromene-3-carboxylate

Cat. No.: B7727898
M. Wt: 389.2 g/mol
InChI Key: DBUXFCBQSXKCQM-UHFFFAOYSA-N
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Description

4-bromo-2-formylphenyl 1-oxo-1H-isothiochromene-3-carboxylate is a complex organic compound that belongs to the class of isothiochromenes. This compound is characterized by the presence of a bromine atom, a formyl group, and a carboxylate ester linked to an isothiochromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-formylphenyl 1-oxo-1H-isothiochromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of 2-benzofuran-1(3H)-one (phthalide) to produce 3-bromo-6-chloro- and 3,6-dibromo-2-benzofuran-1(3H)-ones. These intermediates are then hydrolyzed to form 5-chloro- or 5-bromo-2-formylbenzoic acids. The condensation of these acids with rhodanine, followed by recyclization, yields the desired isothiochromene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-formylphenyl 1-oxo-1H-isothiochromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

    Oxidation: 4-bromo-2-carboxyphenyl 1-oxo-1H-isothiochromene-3-carboxylate.

    Reduction: 4-bromo-2-hydroxymethylphenyl 1-oxo-1H-isothiochromene-3-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-formylphenyl 1-oxo-1H-isothiochromene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-formylphenyl 1-oxo-1H-isothiochromene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and formyl group may play crucial roles in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1-oxo-1H-isothiochromene-3-carboxylate: Lacks the bromine and formyl groups, making it less reactive.

    4-chloro-2-formylphenyl 1-oxo-1H-isothiochromene-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    2-formylphenyl 1-oxo-1H-isothiochromene-3-carboxylate: Lacks the bromine atom, which may reduce its potential for substitution reactions.

Uniqueness

4-bromo-2-formylphenyl 1-oxo-1H-isothiochromene-3-carboxylate is unique due to the presence of both bromine and formyl groups, which enhance its reactivity and potential for various chemical transformations. These functional groups also contribute to its potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-bromo-2-formylphenyl) 1-oxoisothiochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrO4S/c18-12-5-6-14(11(7-12)9-19)22-16(20)15-8-10-3-1-2-4-13(10)17(21)23-15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUXFCBQSXKCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)OC3=C(C=C(C=C3)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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